molecular formula C17H27N3O2 B13745683 Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate CAS No. 323578-56-9

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B13745683
CAS No.: 323578-56-9
M. Wt: 305.4 g/mol
InChI Key: KNQIECLGZYEYSX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is known for its role as a precursor in the synthesis of more complex molecules and its utility in the development of pharmaceuticals.

Properties

CAS No.

323578-56-9

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)13-8-9-20(15(19)10-13)11-12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,18-19H2,1-3H3

InChI Key

KNQIECLGZYEYSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C(C1)N)CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A widely employed method involves reductive amination of 4-aminobenzaldehyde derivatives with Boc-protected piperidine amines:

  • Step 1: React 4-nitrobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate in dry ethanol.
  • Step 2: Use sodium borohydride (NaBH4) as a reducing agent to convert the imine intermediate to the corresponding amine.
  • Outcome: Formation of tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate as a yellow oil with high yield (86-95%).

This method allows the introduction of the (4-nitrophenyl)methyl group, which can subsequently be reduced to the 4-aminophenylmethyl group.

Catalytic Hydrogenation for Nitro Group Reduction

  • The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation or chemical reduction methods.
  • This converts tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate into this compound.

Resolution of Racemic Mixtures

  • The racemic this compound can be resolved using chiral resolving agents such as benzenesulfonyl-D-proline or p-toluenesulfonyl-D-proline.
  • The racemate is dissolved in aqueous alcoholic solutions, and the resolving agent is added dropwise under stirring at elevated temperatures (60-70°C).
  • After reaction and slow cooling, crystallization yields the diastereomeric salt, which is isolated by filtration.
  • Acid hydrolysis and pH adjustment (to 8-10) followed by distillation afford the enantiomerically enriched free amine.

Representative Experimental Data and Yields

Step Reagents/Conditions Product Description Yield (%) Reference
Reductive amination 4-nitrobenzaldehyde, tert-butyl 4-aminopiperidine, NaBH4 tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate (yellow oil) 86-95
Nitro group reduction Catalytic hydrogenation or chemical reduction This compound Not specified
Resolution of racemate Benzenesulfonyl-D-proline or p-toluenesulfonyl-D-proline, aqueous ethanol, 60-70°C Diastereomeric salt crystallization and isolation 84.7-91.5

Detailed Reaction Conditions and Notes

  • Solvents: Ethanol, THF, methanol, and aqueous mixtures are commonly used.
  • Temperature: Reductive amination typically at room temperature; resolution steps at elevated temperatures (60-70°C) with controlled cooling.
  • Purification: Flash column chromatography for intermediate purification; crystallization for resolution products.
  • Characterization: Products are characterized by NMR, LC-MS, and HRMS confirming molecular weights and structure integrity.

Additional Synthetic Insights

  • The tert-butyl carbamate (Boc) group serves as a protecting group for the piperidine nitrogen, allowing selective functionalization at other positions.
  • The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) is documented for related piperidine derivatives but less common for this specific compound.
  • The choice of resolving agent and crystallization conditions critically affects enantiomeric purity and yield.

Summary of Preparation Methodology

Preparation Step Description
1. Formation of Boc-protected piperidine amine Starting material for further functionalization.
2. Reductive amination Condensation of 4-nitrobenzaldehyde with Boc-piperidine amine followed by NaBH4 reduction.
3. Nitro group reduction Conversion of nitro to amino group by catalytic or chemical reduction.
4. Resolution of racemate Use of chiral sulfonyl-proline derivatives to separate enantiomers via salt formation.
5. Isolation and purification Crystallization and pH adjustment to obtain pure enantiomeric free amine.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Opioid Analgesics:
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various opioid analgesics, including fentanyl and its analogs. The compound's structure allows for straightforward modifications that can lead to derivatives with varying pharmacological profiles. For instance, it can be converted into fentanyl through several synthetic steps, which makes it valuable for developing pain management therapies .

Table 1: Opioid Analgesics Derived from this compound

Compound Description Application
FentanylA potent synthetic opioid used for pain reliefAnesthesia and chronic pain management
ButyrylfentanylA fentanyl analog with altered potencyResearch on opioid receptor interactions
FuranylfentanylAnother analog with distinct pharmacodynamicsInvestigating opioid effects and side effects

Targeted Protein Degradation

Role in PROTAC Development:
The compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances the rigidity and spatial orientation of the linker region, which is crucial for forming effective ternary complexes between the target protein, the E3 ligase, and the PROTAC itself .

Table 2: Characteristics of PROTACs Using this compound

Feature Details
Linker TypeSemi-flexible
Impact on Drug-Like PropertiesImproved binding affinity and specificity
Therapeutic AreasCancer therapy, neurodegenerative diseases

Case Studies

Case Study 1: Synthesis of Fentanyl Derivatives
A research study demonstrated the efficiency of using this compound as an intermediate in synthesizing various fentanyl analogs. The study highlighted how modifications to the piperidine ring could yield compounds with different analgesic properties, emphasizing the importance of this compound in opioid research .

Case Study 2: Development of Targeted Therapies
In another study focused on PROTAC technology, researchers incorporated this compound into their design. This approach led to successful degradation of target proteins implicated in cancer progression, showcasing the compound's versatility beyond traditional drug applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and its role as a semi-flexible linker in PROTAC development. This compound’s ability to facilitate targeted protein degradation sets it apart from other similar compounds .

Biological Activity

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeted protein degradation and as a pharmacological agent. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This structure includes a piperidine ring, which is known for its role in various biological activities. The tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

This compound functions primarily as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this compound into PROTACs may enhance their efficacy by optimizing the three-dimensional orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives have shown potent inhibitory effects against various cancer cell lines, with IC50 values often in the low nanomolar range. A notable example includes a related compound that exhibited significant antiproliferative activity against HCT116 colon cancer cells .

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, certain derivatives have demonstrated selective inhibition against kinases like Pim-1 and Pim-3, with IC50 values as low as 0.4 nM . This suggests that modifications to the piperidine structure can lead to enhanced biological activity.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : Evaluate the antiproliferative effects of tert-butyl derivatives on HCT116 and KMS-12 BM cell lines.
    • Findings : The study reported an IC50 value of 0.64 μM for one derivative against MM1.S multiple myeloma cells, indicating moderate potency .
  • Mechanistic Study on PROTAC Development :
    • Objective : Assess the role of this compound in PROTAC efficacy.
    • Findings : Incorporation of this compound improved degradation efficiency and selectivity towards target proteins compared to traditional small molecules .

Data Tables

Compound NameTargetIC50 Value (nM)Cell Line
Compound APim-10.4KMS-12 BM
Compound BPim-31.1HCT116
Compound CFGFR130.2Various

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving tert-butyl carbamate intermediates. A common approach includes:
  • Step 1 : Reacting 4-aminobenzylamine with a piperidine precursor (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) .
  • Step 2 : Protecting the amine group with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically employed .
  • Key Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DCM, THF) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Methodological Answer :
  • Solvent Optimization : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates, reducing side-product formation .
  • Catalyst Screening : Test chiral catalysts (e.g., (R)-BINAP) in asymmetric synthesis steps to enhance enantioselectivity .
  • Temperature Control : Lower reaction temperatures (0–5°C) during Boc protection to minimize racemization .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What structural features influence its binding affinity to biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :
  • Pharmacophore Mapping : The 4-aminophenyl group acts as a hydrogen bond donor, while the piperidine ring provides conformational flexibility for target engagement .
  • SAR Studies : Modifications to the tert-butyl group (e.g., replacing with cyclopropyl) reduce steric hindrance, enhancing binding to G-protein-coupled receptors (GPCRs) .
  • Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict interactions with kinase domains .

Q. How do contradictory biological activity reports arise, and how can they be resolved?

  • Methodological Answer :
  • Source of Contradictions : Variability in assay conditions (e.g., pH, ionic strength) or off-target effects in cell-based studies .
  • Resolution Strategies :
  • Dose-Response Curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀ determination).
  • Counter-Screening : Test against related targets (e.g., kinase panels) to confirm specificity .
  • Structural Confirmation : Use X-ray crystallography (SHELX suite) to verify binding poses .

Key Methodological Tools

  • Crystallography : SHELXL for refining crystal structures to resolve stereochemical ambiguities .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis .
  • Spectroscopy : 2D NMR (COSY, HSQC) to assign complex proton environments .

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